

Ethyl 6-methyl-3-oxoheptanoate CAS number 57689-16-4

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Compound of Interest

Compound Name: *Ethyl 6-methyl-3-oxoheptanoate*

Cat. No.: *B1285258*

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An In-Depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on **Ethyl 6-methyl-3-oxoheptanoate** (CAS No. 57689-16-4). It delves into the compound's physicochemical properties, synthesis, analytical characterization, and applications, with a focus on the causality behind experimental choices and methodologies.

Introduction: The Versatility of a β -Keto Ester

Ethyl 6-methyl-3-oxoheptanoate is a β -keto ester, a class of organic compounds renowned for its synthetic versatility.^{[1][2]} Its structure, which features a reactive methylene group positioned between two carbonyl functionalities (an ester and a ketone), provides a synthetic handle for a wide array of carbon-carbon bond-forming reactions.^[2] This reactivity makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and flavor industries.^{[1][2]} As a keto-ester intermediate, it offers significant potential for creating diverse molecular scaffolds, including heterocyclic systems that are often the core of pharmacologically active compounds.^[2]

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental for its safe handling, experimental design, and structural verification.

Table 1: Key Physicochemical Properties and Identifiers

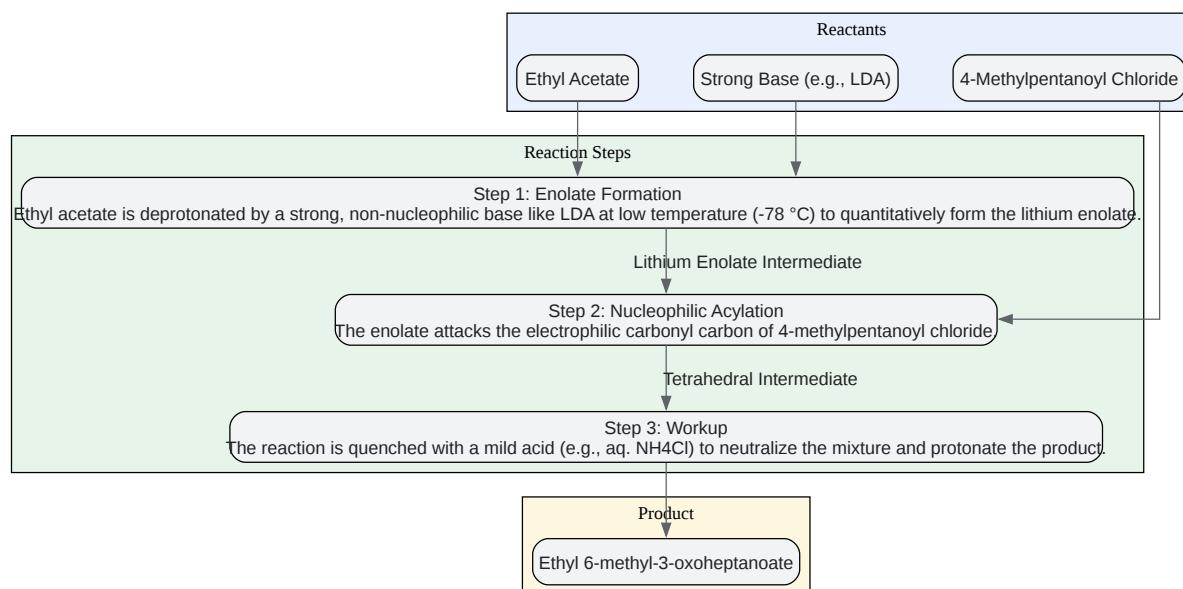
Property	Value	Source
CAS Number	57689-16-4	[1] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1] [3] [4]
Molecular Weight	186.25 g/mol	[1] [3] [5]
IUPAC Name	ethyl 6-methyl-3-oxoheptanoate	[1] [3]
Boiling Point	226.9°C at 760 mmHg (Predicted)	[1]
Density	0.957 g/cm ³ (Predicted)	[1]
SMILES	CCOC(=O)CC(=O)CCC(C)C	[1] [3]
InChIKey	LLAQANOMMFENEZ- UHFFFAOYSA-N	[1] [3]

Synthesis and Mechanistic Considerations

The synthesis of β -keto esters like **Ethyl 6-methyl-3-oxoheptanoate** typically involves the acylation of an enolate. A common and industrially relevant approach is the Claisen condensation, where an ester is treated with a strong base to form an enolate, which then undergoes nucleophilic acyl substitution on another molecule of the ester.

For a non-symmetrical keto-ester such as this, a more controlled "crossed" Claisen condensation is employed. This involves the reaction between an ester enolate (or a related carbanion) and a different acylating agent (like an acyl chloride or another ester) to prevent self-condensation and improve yield.

A plausible synthetic route involves the acylation of an ethyl acetate enolate with a derivative of 4-methylpentanoic acid.



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Caption: Generalized workflow for the synthesis of **Ethyl 6-methyl-3-oxoheptanoate**.

Causality in Experimental Design:

- **Choice of Base:** A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial. It rapidly and completely deprotonates the ethyl acetate, preventing self-condensation and ensuring the enolate is available to react with the acyl chloride.

- Low Temperature: The reaction is conducted at low temperatures (e.g., -78 °C) to control the reactivity of the enolate, prevent side reactions, and ensure kinetic control.
- Acylating Agent: An acyl chloride is often preferred over an ester as the acylating agent because it is more electrophilic, leading to a faster and more efficient reaction.

Analytical Characterization and Structural Elucidation

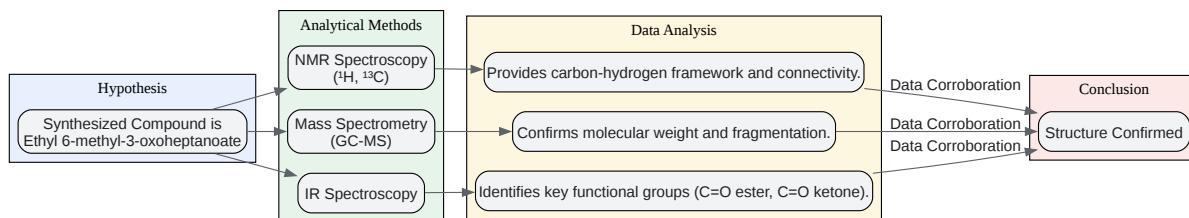
Unequivocal structural confirmation is a cornerstone of chemical research and drug development.^[6] A combination of spectroscopic techniques provides complementary information to validate the identity and purity of **Ethyl 6-methyl-3-oxoheptanoate**.

Table 2: Expected Spectroscopic Data

Analytical Method	Parameter	Expected Value/Observation	Interpretation
¹ H NMR (CDCl ₃)	Chemical Shift (δ)	~4.1-4.2 ppm (q, 2H)~3.4 ppm (s, 2H)~2.5 ppm (t, 2H)~1.5-1.7 ppm (m, 3H)~1.2-1.3 ppm (t, 3H)~0.9 ppm (d, 6H)	Ethyl ester -OCH ₂ -α-methylene protons (-C(O)CH ₂ C(O)-)Methyl ene protons adjacent to ketoneAliphatic protons (-CH ₂ CH(CH ₃) ₂)Ethyl ester -CH ₃ Isopropyl terminal methyls (-CH(CH ₃) ₂)
¹³ C NMR (CDCl ₃)	Chemical Shift (δ)	~202 ppm~167 ppm~61 ppm~49 ppm~46 ppm~28 ppm~22 ppm~14 ppm	Ketone carbonyl carbon (C=O)Ester carbonyl carbon (C=O)Ethyl ester -OCH ₂ - carbonα-methylene carbon (-C(O)CH ₂ C(O)-)Methyl ene carbon adjacent to ketoneMethine carbon (-CH(CH ₃) ₂)Isopropyl methyl carbonsEthyl ester -CH ₃ carbon
FTIR (Neat)	Wavenumber (cm ⁻¹)	~1745 cm ⁻¹ (Strong)~1715 cm ⁻¹ (Strong)~1250-1030 cm ⁻¹ (Strong)	C=O stretch (ester)C=O stretch (ketone)C-O stretch (ester)
GC-MS (EI)	Mass-to-Charge (m/z)	M ⁺ at 186.25Key Fragments: [M-OC ₂ H ₅] ⁺ , [M-C ₄ H ₉] ⁺	Molecular ion peak confirming the molecular weight.Characteristic fragmentation pattern from loss of the

ethoxy group and the isobutyl group.

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. Data is adapted from typical values for similar β -keto esters.[\[6\]](#)[\[7\]](#)



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Caption: Logical workflow for the structural confirmation of the target compound.

Protocol 1: ^1H and ^{13}C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring NMR data for structural elucidation.

- Sample Preparation: Accurately weigh 10-20 mg of the **Ethyl 6-methyl-3-oxoheptanoate** sample.[\[6\]](#) Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[\[6\]](#)[\[7\]](#) Transfer the homogenous solution to a 5 mm NMR tube.
- Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[\[6\]](#) Lock the spectrometer on the deuterium signal from the CDCl_3 . Optimize the magnetic field homogeneity by shimming.

- Data Acquisition (¹H NMR): Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of at least 1 second.[6]
- Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Key parameters include a spectral width of 0 to 220 ppm, 1024 scans, and a relaxation delay of 2 seconds.[6]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Applications in Synthetic Chemistry

The dual functionality of **Ethyl 6-methyl-3-oxoheptanoate** makes it a powerful intermediate. The acidic α -methylene protons can be easily removed by a base to form a nucleophilic enolate, which can then react with various electrophiles.

This reactivity is central to its application in forming new carbon-carbon bonds, a critical process in building the complex carbon skeletons of drug molecules.[2] Derivatives of similar β -keto esters are used as precursors for synthesizing heterocyclic scaffolds and other pharmacologically active molecules.[2]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure safety.

- Hazard Identification: **Ethyl 6-methyl-3-oxoheptanoate** is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- Precautions for Safe Handling:
 - Handle in a well-ventilated place or under a chemical fume hood.[8]
 - Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8][9]
 - Avoid breathing vapors, mist, or gas.[4]

- Wash hands thoroughly after handling.[8]
- Conditions for Safe Storage:
 - Keep the container tightly closed.[8]
 - Store in a cool, dark, and well-ventilated place.[8][9]
 - Store away from incompatible materials such as strong oxidizing agents.[8][9]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Conclusion

Ethyl 6-methyl-3-oxoheptanoate, CAS 57689-16-4, is a synthetically valuable β -keto ester. Its defined physicochemical properties, predictable reactivity, and well-established analytical profile make it a reliable building block for complex organic synthesis. For professionals in drug discovery and development, this compound represents a versatile intermediate for constructing novel molecular architectures with potential therapeutic applications. Adherence to rigorous analytical confirmation and safety protocols is paramount to its successful and safe utilization in the laboratory.

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